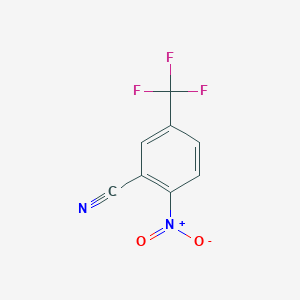

2-Nitro-5-(trifluoromethyl)benzonitrile

Description

2-Nitro-5-(trifluoromethyl)benzonitrile is a nitrile-substituted aromatic compound featuring a nitro (-NO₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. For instance, 2-nitro-5-(trifluoromethyl)benzoic acid is a key precursor used in alkylation reactions to generate intermediates like benzyl alcohols and bromides for pharmaceutical applications, particularly in antitubercular agents . The nitrile group (-C≡N) enhances electrophilicity, making the compound a versatile intermediate in agrochemical and medicinal chemistry.

Propriétés

IUPAC Name |

2-nitro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-1-2-7(13(14)15)5(3-6)4-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFVTHPGDCWXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649946 | |

| Record name | 2-Nitro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-52-8 | |

| Record name | 2-Nitro-5-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(trifluoromethyl)benzonitrile typically involves the nitration of 5-(trifluoromethyl)benzonitrile. One common method includes the use of mixed acid consisting of fuming nitric acid and concentrated sulfuric acid. The reaction is carried out at elevated temperatures, around 50°C, followed by maintaining the temperature for an additional hour after the addition of the acids .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-Nitro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas and palladium on carbon.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic aromatic substitution reactions.

Major Products Formed

Reduction: The major product formed is 2-amino-5-(trifluoromethyl)benzonitrile.

Substitution: Depending on the nucleophile used, various substituted products can be formed.

Applications De Recherche Scientifique

2-Nitro-5-(trifluoromethyl)benzonitrile is used in several scientific research applications, including:

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: The compound is explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 2-Nitro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents .

Comparaison Avec Des Composés Similaires

Halogen-Substituted Derivatives

2-Chloro-5-(trifluoromethyl)benzonitrile (CAS 328-87-0):

2-Bromo-5-(trifluoromethyl)benzonitrile (CAS 1483-55-2):

Fluoro- and Methyl-Substituted Derivatives

3-Fluoro-5-(trifluoromethyl)benzonitrile :

- 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile: Combines fluoro and methyl (-CH₃) groups. Physical Data: Molecular weight 203.14 g/mol, solid at room temperature .

Functional Group Modifications

Aldehyde and Carboxylic Acid Derivatives

2-Nitro-5-(trifluoromethyl)benzaldehyde (CAS 1176723-57-1):

2-Nitro-5-(trifluoromethyl)benzoic Acid :

Complex Derivatives with Heterocyclic Moieties

- 4-(1-Piperidinyl)-2-(trifluoromethyl)benzonitrile: Incorporates a piperidinyl group at the 4-position. Physical Data: Melting point 68–69°C, characterized by NMR and mass spectrometry . Applications: Potential use in pharmaceuticals due to enhanced solubility from the piperidine ring.

- Agrochemical Derivatives (e.g., Fluoroglycofen): Contains phenoxy and ester groups. Synthesized from 2-nitro-5-(trifluoromethyl)benzoic acid via esterification . Role: Herbicidal activity attributed to the trifluoromethyl and nitro groups enhancing lipid membrane penetration .

Comparative Data Table

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 2-Nitro-5-(trifluoromethyl)benzonitrile | -NO₂, -CF₃, -C≡N | Data not explicit | Data not explicit | Pharmaceutical intermediates |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | -Cl, -CF₃, -C≡N | 221.57 | Data not explicit | Agrochemical synthesis |

| 2-Bromo-5-(trifluoromethyl)benzonitrile | -Br, -CF₃, -C≡N | 250.02 | 50–51 | Cross-coupling reactions |

| 3-Fluoro-5-(trifluoromethyl)benzonitrile | -F, -CF₃, -C≡N | 203.14 | Data not explicit | Organic synthesis intermediates |

| 4-(1-Piperidinyl)-2-(trifluoromethyl)benzonitrile | -CF₃, -C≡N, piperidinyl | Data not explicit | 68–69 | Drug candidates |

Research Findings and Functional Insights

Electron-Withdrawing Effects : The nitro group in this compound significantly enhances electrophilicity, making it reactive in alkylation and substitution reactions critical for antitubercular drug synthesis .

Biological Activity : Trifluoromethyl groups improve metabolic stability and bioavailability in agrochemicals, as seen in herbicidal compounds like Fluoroglycofen .

Toxicity Considerations : Halogenated derivatives (e.g., chloro, bromo) exhibit higher environmental hazards, necessitating careful handling .

Activité Biologique

2-Nitro-5-(trifluoromethyl)benzonitrile (C8H3F3N2O2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups in organic compounds has been associated with enhanced pharmacological properties, including increased lipophilicity and biological activity against various targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzonitrile core. This unique combination contributes to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H3F3N2O2 |

| Molecular Weight | 220.11 g/mol |

| Melting Point | 80-82 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

- Case Study : A study conducted by Makarov et al. (2021) evaluated the compound's activity against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antibacterial potential .

Anticancer Activity

The compound also shows promise in anticancer applications. It has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Mechanism : The trifluoromethyl group enhances interactions with biological targets, potentially increasing the potency of the compound against cancer cells. In vitro studies revealed that this compound can induce apoptosis in breast cancer cell lines, with IC50 values around 15 µM .

Antitubercular Activity

Recent findings suggest that derivatives of this compound may serve as precursors for developing new antitubercular agents. Its structural analogs have shown efficacy against Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial metabolism.

- Research Findings : The compound was utilized in synthesizing 8-nitro-1,3-benzothiazin-4-ones, which are promising candidates in antituberculosis therapy due to their mechanism that inhibits decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical enzyme for mycobacterial survival .

Summary of Biological Activities

Q & A

Q. Q1: How can researchers optimize the synthesis of 2-nitro-5-(trifluoromethyl)benzonitrile to improve yield and purity?

Methodological Answer: The synthesis of this compound typically involves nitration and trifluoromethylation steps. Key considerations include:

- Nitration Position Control : The nitro group’s orientation is critical. Use regioselective nitration agents (e.g., HNO₃/H₂SO₄) with temperature control (0–5°C) to favor para-substitution relative to the benzonitrile core .

- Trifluoromethylation : Employ Cu-mediated cross-coupling or radical trifluoromethylation to introduce the CF₃ group. Catalytic systems like [Cu(phen)(PPh₃)₂] enhance efficiency .

- Purification : Column chromatography with hexane/ethyl acetate (4:1) resolves nitro and trifluoromethyl byproducts. Purity >95% is achievable via recrystallization in ethanol .

Q. Q2: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : The benzonitrile carbon (C≡N) appears at ~115 ppm. The nitro group deshields adjacent protons (δ ~8.2–8.5 ppm), while the CF₃ group shows a distinct triplet in ¹⁹F NMR (δ ~-60 ppm) .

- IR Spectroscopy : Confirm the nitrile stretch at ~2230 cm⁻¹ and nitro symmetric/asymmetric stretches at ~1520/1340 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 216.11 (C₈H₃F₃N₂O₂) .

Advanced Research Questions

Q. Q3: How do electronic effects of the nitro and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Nitro Group : Acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to the meta-position and stabilizing intermediates in Suzuki-Miyaura couplings. However, it may deactivate the ring, requiring Pd(OAc)₂/XPhos catalysts for efficient coupling .

- Trifluoromethyl Group : The CF₃ group’s inductive (-I) effect further deactivates the ring but enhances oxidative stability. In Ullmann reactions, CuI/1,10-phenanthroline systems mitigate steric hindrance from CF₃ .

- Contradiction Note : While EWGs typically slow reactions, synergistic effects between NO₂ and CF₃ can accelerate nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃/DMF, 80°C) .

Q. Q4: What strategies resolve conflicting data on the compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

- Assay Design : Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics, avoiding artifacts from fluorescence quenching by the nitro group .

- Control Experiments : Test metabolites (e.g., reduced amino derivatives) to distinguish between parent compound activity and downstream effects .

- Structural Analogs : Compare with 3-nitro-5-(trifluoromethyl)benzonitrile (lacking para-substitution) to isolate electronic vs. steric contributions .

- Data Validation : Replicate assays in orthogonal systems (e.g., SPR vs. enzymatic colorimetry) to confirm dose-dependent inhibition .

Q. Q5: How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 4I3G). The nitro group forms hydrogen bonds with Arg-212, while CF₃ fits into hydrophobic pockets (Leu-294, Phe-304) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. The benzonitrile core’s rigidity reduces conformational entropy loss upon binding .

- Contradiction Analysis : If experimental IC₅₀ values conflict with docking scores, check for metabolite generation (e.g., nitro-reduction to NH₂) using LC-MS .

Comparative Analysis

Q. Table 1: Structural Analog Comparison

| Compound | Key Features | Bioactivity Difference vs. Target Compound |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)benzonitrile | Cl substituent instead of NO₂ | Lower enzyme affinity due to weaker EWG effect |

| 5-Nitro-2-(trifluoromethoxy)benzonitrile | Trifluoromethoxy (OCF₃) instead of CF₃ | Reduced metabolic stability in liver microsomes |

| 3-Nitro-5-(trifluoromethyl)benzonitrile | Meta-nitro orientation | 10x lower cytotoxicity in HeLa cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.